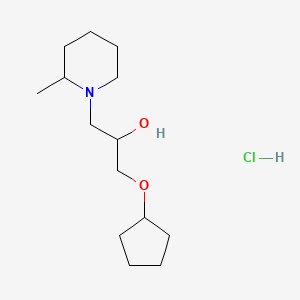
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with significant potential in various fields. Known for its complex structure, this compound contains a cyclopentyloxy group, a piperidine derivative, and a hydrochloride salt, making it fascinating for chemists and researchers alike.
Preparation Methods
The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Cyclopentyloxy Group Attachment: : Starting with cyclopentanol, the hydroxyl group is first protected, then reacted with an appropriate alkyl halide.
Formation of the Piperidine Derivative: : Next, the 2-methylpiperidine ring is synthesized through a cyclization reaction of an appropriate amine precursor.
Linking the Fragments: : The cyclopentyloxy and piperidine derivatives are linked through a propanol intermediate.
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treating it with hydrochloric acid. Industrial production may involve similar steps but scaled up and optimized for cost efficiency and yield.
Chemical Reactions Analysis
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like KMnO4 or K2Cr2O7.
Reduction: : Reduction reactions can reduce the ketone back to an alcohol using agents like NaBH4 or LiAlH4.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or hydroxyl group, using reagents like alkyl halides or acyl chlorides. These reactions produce major products such as cyclopentyloxyketones, reduced alcohol derivatives, and various substituted piperidines.
Scientific Research Applications
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride finds applications in:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : In biological studies to investigate its effects on various biological systems.
Medicine: : Potentially as a pharmaceutical agent with activity on specific molecular targets.
Industry: : Used in the manufacturing of specialized chemical products.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with certain receptors or enzymes in biological systems.
Pathways: : It may modulate specific biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol, 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibits unique properties:
Structural Differences: : The presence of the methyl group on the piperidine ring imparts distinct steric and electronic effects.
Chemical Behavior: : Its reactivity and stability may differ due to this structural variation. Other similar compounds include 1-(Cyclopentyloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol and 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol.
That should give you a solid foundation on this compound. What’s your next scientific inquiry?
Properties
IUPAC Name |
1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWGHXIENXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
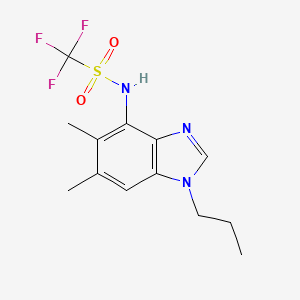
![1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2884201.png)
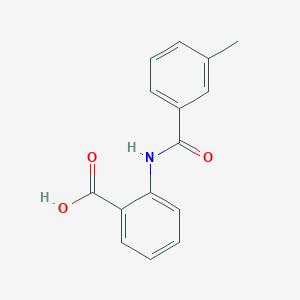
![3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)
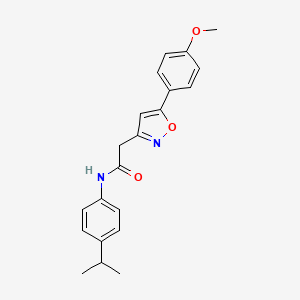
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
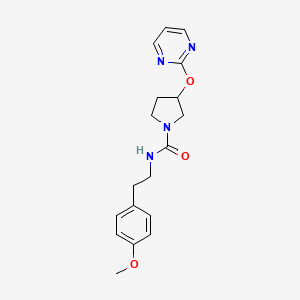
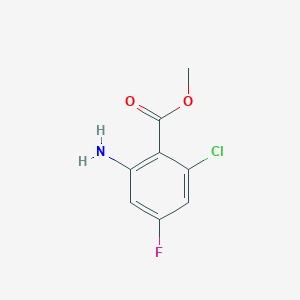
![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
